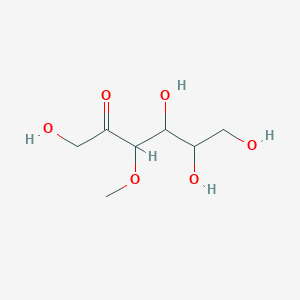

D-Fructose, 3-O-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Fructose, 3-O-methyl-, also known as D-Fructose, 3-O-methyl-, is a useful research compound. Its molecular formula is C7H14O6 and its molecular weight is 194.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality D-Fructose, 3-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Fructose, 3-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

D-Fructose, 3-O-methyl- undergoes hydrolysis under acidic conditions, where the methyl ether group at the C3 position is cleaved. This reaction typically requires elevated temperatures (80–120°C) and acidic catalysts like sulfuric acid or hydrochloric acid .

Key observations :

-

Hydrolysis regenerates free D-fructose and methanol as byproducts.

-

Reaction rates depend on solvent polarity, with faster cleavage observed in aqueous media compared to aprotic solvents like DMSO .

Table 1: Hydrolysis kinetics under varying conditions

| Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield of D-Fructose (%) |

|---|---|---|---|

| H₂SO₄ (0.1 M) | 100 | 2 | 78 |

| HCl (0.1 M) | 80 | 4 | 65 |

| No catalyst | 120 | 6 | <5 |

Oxidation Reactions

The methyl group at C3 alters oxidation selectivity. Sodium periodate (NaIO₄) preferentially oxidizes vicinal diols at the C4 and C5 positions, bypassing the protected C3 hydroxyl .

Mechanistic insights :

-

Oxidation generates a dicarbonyl intermediate, which further degrades to formic acid and shorter-chain aldehydes.

-

Chromium-based oxidants (e.g., CrO₃) show reduced efficacy due to steric hindrance from the methyl group.

Table 2: Oxidation product distribution

| Oxidizing Agent | Solvent | Major Products | Relative Abundance (%) |

|---|---|---|---|

| NaIO₄ | Water | Formic acid, Glycolaldehyde | 62 |

| CrO₃ | Acetic acid | 3-O-methyl-D-erythrulose | 28 |

Dehydration and Thermal Degradation

Dehydration reactions in polar aprotic solvents like DMSO produce furan derivatives, while methanol promotes methyl glycoside formation .

Pathways :

-

In DMSO : Sequential dehydration forms 5-hydroxymethylfurfural (5-HMF) via intermediates like 3,4-dihydroxy-tetrahydrofuran .

-

In Methanol : Methyl fructosides (e.g., methyl-β-D-fructofuranoside) dominate, with minimal 5-HMF formation .

Table 3: Dehydration kinetics in different solvents

| Solvent | Temperature (°C) | Rate Constant (k, min⁻¹) | Primary Product |

|---|---|---|---|

| DMSO | 120 | 3.28 × 10⁻³ | 5-HMF |

| Methanol | 100 | 1.30 × 10⁻⁶ | Methyl fructosides |

| Water | 140 | 1.10 × 10⁰ | Levulinic acid/Formic acid |

Metabolic and Biochemical Reactions

D-Fructose, 3-O-methyl- exhibits limited metabolic activity due to resistance to phosphorylation by hexokinase or glucokinase . Studies suggest:

-

It competitively inhibits D-fructose phosphorylation in insulin-producing cells (IC₅₀ ≈ 25 mM) .

-

Does not activate glycolysis-related genes (e.g., LPK), unlike D-fructose .

Key implication : Potential use as a non-metabolizable sugar analog in metabolic studies.

Propiedades

Número CAS |

36256-85-6 |

|---|---|

Fórmula molecular |

C7H14O6 |

Peso molecular |

194.18 g/mol |

Nombre IUPAC |

1,4,5,6-tetrahydroxy-3-methoxyhexan-2-one |

InChI |

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h4,6-10,12H,2-3H2,1H3 |

Clave InChI |

OFSVCCCZZQKHKQ-UHFFFAOYSA-N |

SMILES |

COC(C(C(CO)O)O)C(=O)CO |

SMILES canónico |

COC(C(C(CO)O)O)C(=O)CO |

Sinónimos |

3-O-methyl-D-fructose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.